molecular formula C20H27N3O B14460567 alpha-Anilinomethyl-4-tolyl-1-piperazineethanol CAS No. 73771-39-8

alpha-Anilinomethyl-4-tolyl-1-piperazineethanol

Cat. No.: B14460567
CAS No.: 73771-39-8
M. Wt: 325.4 g/mol
InChI Key: QZLNDNJHBUXJPT-UHFFFAOYSA-N
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Description

Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol is a complex organic compound that belongs to the piperazine family. This compound is characterized by the presence of an anilinomethyl group, a tolyl group, and a piperazine ring, which are linked through an ethanol moiety. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Anilinomethyl-4-tolyl-1-piperazineethanol typically involves the reaction of aniline with 4-tolyl-1-piperazineethanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete reaction.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using large-scale reactors. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product’s quality. The reaction conditions are carefully controlled to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the anilinomethyl or tolyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of alpha-Anilinomethyl-4-tolyl-1-piperazineethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    1-Piperazineethanol: A simpler analog with similar structural features but lacking the anilinomethyl and tolyl groups.

    4-Methylpiperazine: Contains the piperazine ring and a methyl group but lacks the anilinomethyl and ethanol moieties.

Uniqueness

Alpha-Anilinomethyl-4-tolyl-1-piperazineethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the anilinomethyl and tolyl groups enhances its reactivity and potential therapeutic applications compared to simpler piperazine derivatives.

Properties

CAS No.

73771-39-8

Molecular Formula

C20H27N3O

Molecular Weight

325.4 g/mol

IUPAC Name

1-anilino-3-[4-(2-methylphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C20H27N3O/c1-17-7-5-6-10-20(17)23-13-11-22(12-14-23)16-19(24)15-21-18-8-3-2-4-9-18/h2-10,19,21,24H,11-16H2,1H3

InChI Key

QZLNDNJHBUXJPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC(CNC3=CC=CC=C3)O

Origin of Product

United States

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